molecular formula C5H4Cl2N2O3 B14432272 N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea CAS No. 76220-03-6

N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea

Cat. No.: B14432272
CAS No.: 76220-03-6
M. Wt: 211.00 g/mol
InChI Key: JYNNTSZRXSFUAJ-UHFFFAOYSA-N
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Description

N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea is a chemical compound characterized by the presence of a dichlorinated furanone ring attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea typically involves the reaction of 3,4-dichloro-5-hydroxy-2(5H)-furanone with an appropriate isocyanate or urea derivative. One common method involves treating 3,4-dichloro-5-hydroxy-2(5H)-furanone with methyl chloroformate in the presence of diisopropylethylamine (Hünig’s base) to form the corresponding carbonate, which can then be reacted with an amino alcohol to yield the desired urea compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include methyl chloroformate, diisopropylethylamine, and various nucleophiles such as amines and alcohols . Reaction conditions typically involve room temperature reactions in solvents like toluene.

Major Products

The major products formed from the reactions of this compound depend on the specific nucleophiles and reaction conditions used. For example, reacting with secondary amines can yield 5-amino derivatives of the furanone ring .

Mechanism of Action

The mechanism of action of N-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-yl)urea involves its interaction with specific molecular targets and pathways. The dichlorinated furanone ring can interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds and subsequent biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo nucleophilic substitution reactions suggests it may interact with proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the dichlorinated furanone ring and the urea moiety.

Properties

CAS No.

76220-03-6

Molecular Formula

C5H4Cl2N2O3

Molecular Weight

211.00 g/mol

IUPAC Name

(3,4-dichloro-5-oxo-2H-furan-2-yl)urea

InChI

InChI=1S/C5H4Cl2N2O3/c6-1-2(7)4(10)12-3(1)9-5(8)11/h3H,(H3,8,9,11)

InChI Key

JYNNTSZRXSFUAJ-UHFFFAOYSA-N

Canonical SMILES

C1(C(=C(C(=O)O1)Cl)Cl)NC(=O)N

Origin of Product

United States

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